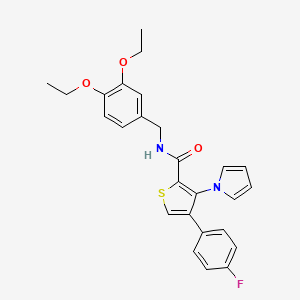

N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring a 3,4-diethoxybenzyl substituent at the amide nitrogen, a 4-fluorophenyl group at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl moiety at the 3-position. The fluorophenyl substituent may improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions, a common strategy in medicinal chemistry. The pyrrole ring could participate in π-π stacking or hydrogen bonding, depending on the target environment .

Properties

IUPAC Name |

N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O3S/c1-3-31-22-12-7-18(15-23(22)32-4-2)16-28-26(30)25-24(29-13-5-6-14-29)21(17-33-25)19-8-10-20(27)11-9-19/h5-15,17H,3-4,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSUWYJGAJRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the pyrrole group and the subsequent attachment of the benzyl and phenyl substituents. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.

Medicine: Research focuses on its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: The compound’s unique properties make it useful in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

N-(4-Butylphenyl)-4-(4-Fluorophenyl)-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide ()

- Structural Difference : Replaces the 3,4-diethoxybenzyl group with a 4-butylphenyl chain.

- Impact: The butyl chain introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the diethoxybenzyl group.

- Synthetic Relevance : Both compounds likely share similar synthetic routes, such as Suzuki-Miyaura coupling for thiophene ring functionalization, followed by amide bond formation .

Functional Group Modifications on the Thiophene Core

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ()

- Structural Difference: Replaces the carboxamide group with a methyl ester and incorporates a pyrazolo-pyrimidine-chromenone system.

- The pyrazolo-pyrimidine moiety adds complexity, likely targeting kinases or nucleotide-binding proteins, whereas the pyrrole in the target compound may favor different interactions.

- Physical Properties :

Carboxamide Derivatives in Complex Systems ()

The patent EP 4 374 877 A2 describes a spirocyclic carboxamide with fluorinated aryl groups and a diazaspiro framework. While structurally distinct, it highlights trends in carboxamide design:

- Common Features : Use of fluorinated aryl groups for enhanced binding and metabolic stability.

- Divergence : The spirocyclic system in the patent compound introduces conformational rigidity, unlike the flexible thiophene backbone of the target compound.

- Synthetic Methods : Both employ advanced purification techniques (e.g., reverse-phase chromatography), underscoring the importance of purity in carboxamide pharmacology .

Research Implications

- The 3,4-diethoxybenzyl group in the target compound offers a balance between solubility and lipophilicity, making it a promising candidate for further pharmacokinetic studies.

- Comparisons with and suggest that minor substituent changes significantly alter bioactivity and physicochemical properties, guiding future structure-activity relationship (SAR) studies.

- underscores the broader applicability of carboxamides in drug discovery, particularly in fluorinated systems targeting diverse biological pathways .

Biological Activity

N-(3,4-diethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Substitution Reactions : The introduction of the diethoxybenzyl and fluorophenyl groups via electrophilic aromatic substitution methods.

- Final Coupling : The final product is obtained through amide bond formation between the thiophene derivative and the pyrrole moiety.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

The proposed mechanism of action includes:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.

- Results showed a dose-dependent decrease in cell viability, with significant apoptosis confirmed by flow cytometry.

-

Animal Model Study :

- An in vivo study using a xenograft model demonstrated that administration of the compound significantly reduced tumor size compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene core. For example, a thiophene-2-carboxamide scaffold can be built via condensation reactions, followed by sequential substitutions at the 3-, 4-, and N-positions. Key intermediates (e.g., 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid) are characterized using melting points, TLC (Rf values), and NMR to confirm purity and structure . Final steps often involve coupling with 3,4-diethoxybenzylamine under amide-forming conditions (e.g., EDC/HOBt). Full characterization includes ¹H/¹³C NMR, IR, and mass spectrometry to validate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to identify aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.4–4.1 ppm for OCH2), and pyrrole protons (δ 6.0–7.0 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How are common impurities identified during synthesis?

Impurities (e.g., unreacted intermediates or byproducts) are detected via HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phase). For example, residual 4-fluorophenylboronic acid or de-ethoxy byproducts can be quantified using spiked calibration standards .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance solubility and reactivity .

- Catalyst Screening : Compare coupling agents like EDC, DCC, or HATU, with additives (e.g., DMAP) to enhance amide bond formation .

- Temperature Control : Perform reactions under reflux (e.g., 80°C in DMF) or microwave-assisted conditions to reduce reaction time .

Q. What strategies resolve discrepancies in NMR data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C interactions. For instance, distinguish diethoxybenzyl protons from thiophene signals .

- Variable Temperature NMR : Use to identify dynamic processes (e.g., rotational barriers in the pyrrole ring) that cause signal broadening .

- Reference Comparisons : Cross-check with published spectra of analogous thiophene-carboxamides .

Q. How does the 3,4-diethoxybenzyl group influence the compound’s physicochemical properties?

The ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability, as evidenced by HPLC-derived logP values in octanol/water systems. However, steric effects may reduce solubility in aqueous buffers, necessitating formulation studies with cyclodextrins or surfactants .

Q. What crystallographic methods confirm the molecular structure?

Single-crystal X-ray diffraction is critical. Crystallize the compound from ethanol/ethyl acetate mixtures. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) can reveal bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the thiophene and fluorophenyl rings, validating the proposed geometry .

Q. How can computational modeling predict reactivity or binding interactions?

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying electrophilic sites (e.g., thiophene C5 for functionalization) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide and π-π stacking with the fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.